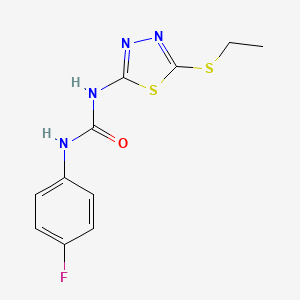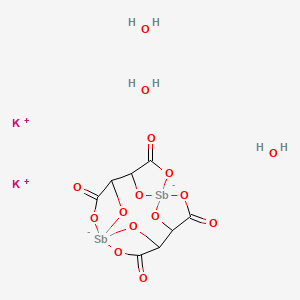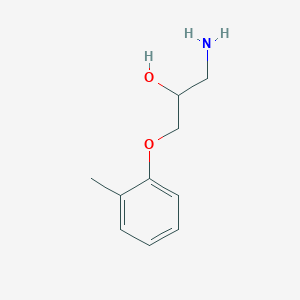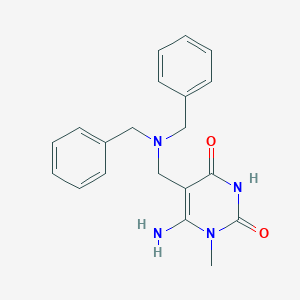
1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea, also known as EFU, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFU is a thiadiazole derivative with a urea moiety, which makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Methodologies
Research has been dedicated to developing efficient synthetic methodologies for thiadiazole derivatives, including those similar to the chemical compound of interest. A notable method involves the microwave-assisted synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, offering a quicker and more efficient route compared to conventional methods (Li & Chen, 2008). This approach significantly reduces reaction times and improves yields, showcasing the potential for rapid synthesis of such compounds.
Crystal Structure and Interactions
The crystal structure and non-covalent interactions of thiadiazole derivatives have been thoroughly examined, providing insights into their molecular geometry and stability. One study detailed the crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, revealing how the orientation of amino groups and substitutions influence intra- and intermolecular interactions, which are crucial for the stability and reactivity of these compounds (El-Emam et al., 2020).
Biological Applications
Antimicrobial Activity
Certain derivatives of 1,3,4-thiadiazol-2-yl urea exhibit promising antimicrobial properties. For instance, compounds synthesized from N-(4-fluorophenyl) ureas demonstrated significant antifungal activity against pathogens like A. niger and F. oxyporum, underscoring their potential in developing new antifungal agents (Mishra et al., 2000).
Anticancer Effects
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the target compound, has shown that these molecules can inhibit glutaminase activity, demonstrating therapeutic potential against certain cancers. Some analogs have shown similar efficacy to BPTES in vitro and in vivo, highlighting the importance of the thiadiazole moiety in medicinal chemistry (Shukla et al., 2012).
Spectroscopic and Theoretical Investigations
Studies involving derivatives of 1,3,4-thiadiazole have also included detailed spectroscopic analysis and theoretical calculations to understand their electronic structure and reactivity. This research aids in the development of novel compounds with optimized properties for various scientific and industrial applications (Budziak et al., 2019).
Eigenschaften
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGZZGIIMVVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)
![Ethyl 2-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2896012.png)
![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2896014.png)
![Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2896016.png)
![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)

![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)

![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)